molecular formula C10H12F2N2O B2950962 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 2199474-11-6

4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2950962
CAS No.: 2199474-11-6
M. Wt: 214.216
InChI Key: CJJOXAJASCIONN-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a cyclopenta[d]pyrimidine derivative featuring a methyl group at position 2 and a 2,2-difluoroethoxy substituent at position 3. The cyclopenta[d]pyrimidine core is a bicyclic scaffold combining a five-membered cyclopentane ring fused with a pyrimidine ring. Substituents such as halogens, alkyl groups, and alkoxy chains modulate its physicochemical and biological properties. The 2,2-difluoroethoxy group likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-6-13-8-4-2-3-7(8)10(14-6)15-5-9(11)12/h9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJOXAJASCIONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a member of the pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and databases.

The molecular formula of this compound is C12_{12}H12_{12}F2_{2}N2_{2}O. Its structure features a cyclopenta[d]pyrimidine core modified with a difluoroethoxy group. The compound's properties can be summarized as follows:

PropertyValue
Molecular Weight234.23 g/mol
XLogP3-AA2.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives can serve as effective anticancer agents. For instance, research on related compounds has shown promising results against non-small cell lung cancer (NSCLC). In particular, derivatives with similar structures demonstrated potent inhibition of epidermal growth factor receptor (EGFR) mutations associated with NSCLC, such as L858R/T790M .

In vitro studies have reported IC50_{50} values in the nanomolar range for these compounds, indicating strong anti-tumor efficacy. For example, one study highlighted a compound with an IC50_{50} of 0.26 nM against EGFR double mutations and a significant anti-tumor effect in xenograft models .

The mechanism by which this compound exerts its biological effects may involve inhibition of key kinases involved in cancer proliferation. The structural similarity to known EGFR inhibitors suggests that it may disrupt signaling pathways critical for tumor growth.

Case Study 1: In Vitro Efficacy

In a recent study focusing on pyrimidine derivatives, several compounds were tested for their ability to inhibit cancer cell proliferation in vitro. The most effective compounds demonstrated significant cytotoxicity against NSCLC cell lines while sparing normal cell lines from toxicity. This dual action highlights the potential of this compound as a targeted therapy.

Case Study 2: In Vivo Efficacy

In vivo studies involving xenograft models have shown that compounds structurally related to this compound can significantly reduce tumor size compared to control groups. These findings underscore the importance of this compound in future therapeutic applications and warrant further investigation into its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine with structurally related cyclopenta[d]pyrimidine derivatives, focusing on substituents, molecular properties, and commercial availability.

Table 1: Key Properties of Cyclopenta[d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Purity Price (1 mg) Key Properties
4-(2,2-Difluoroethoxy)-2-methyl-...* 2-methyl, 4-(2,2-difluoroethoxy) Hypothetical ~250 (estimated) N/A N/A N/A Predicted high metabolic stability
BK65732 2-cyclopropyl, 4-(piperazine), 6-(trifluoromethyl) C20H23F3N6 404.43 2549047-06-3 90% $747.00 High purity, bulk pricing discounts
2-Chloro-4-methoxy-... 2-chloro, 4-methoxy C7H7ClN2O 174.6 81532-47-0 100% N/A Stable under GHS guidelines
2,4-Dichloro-7,7-difluoro-... 2,4-dichloro, 7,7-difluoro C7H4Cl2F2N2 225.02 2459401-44-4 N/A N/A High density (1.61 g/cm³), low pKa (-5.03)
2-Chloro-4-isopropyl-... 2-chloro, 4-isopropyl C10H13ClN2 196.68 1824460-59-4 95%+ N/A Moderate lipophilicity

*Hypothetical compound inferred from structural analogs.

Key Comparisons:

Substituent Effects on Molecular Weight and Lipophilicity: The trifluoromethyl group in BK65732 increases molecular weight (404.43 g/mol) and enhances hydrophobicity compared to non-fluorinated derivatives .

Chemical Stability and Reactivity: Chlorinated derivatives (e.g., 2-chloro-4-methoxy-...) exhibit stability under standard laboratory conditions, as noted in safety data sheets . Difluoro-substituted compounds (e.g., 2,4-Dichloro-7,7-difluoro-...) display low pKa (-5.03), suggesting strong electrophilicity at acidic pH .

Commercial Availability and Pricing :

  • BK65732 is available at 90% purity with bulk discounts (e.g., $523.00 for 1 mg), reflecting demand for complex fluorinated scaffolds .
  • Chlorinated analogs (e.g., 2-Chloro-4-isopropyl-...) are typically lower in cost but require stringent handling due to reactivity .

Structural Diversity and Applications :

  • Piperazine-linked derivatives like BK65732 are often explored in kinase inhibition studies due to their planar aromatic systems .
  • Methoxy and difluoroalkoxy groups (as in the target compound) are frequently used in drug design to balance solubility and bioavailability .

Notes

  • The absence of direct data for this compound necessitates extrapolation from structurally related compounds.
  • Fluorinated derivatives generally command higher prices due to synthetic complexity and pharmaceutical relevance .
  • Safety data for chlorinated analogs highlight the need for proper handling protocols, particularly for reactive intermediates .

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